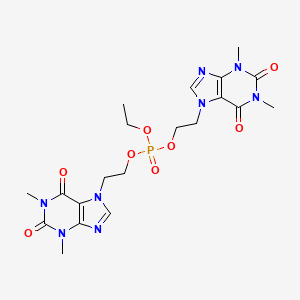
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate is a compound that belongs to the class of Amadori compounds. These compounds are key intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is formed when aspartic acid reacts with fructose under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate typically involves the reaction of aspartic acid with fructose. The reaction is carried out in an aqueous solution at elevated temperatures. The process begins with the formation of a Schiff base, which then undergoes Amadori rearrangement to form the final product. The reaction conditions, such as pH and temperature, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as vacuum dehydration to promote the formation of the desired product . The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the Maillard reaction and the formation of advanced glycation end-products (AGEs). In biology, it is used to investigate the effects of glycation on proteins and other biomolecules. In medicine, it is studied for its potential role in the development of diabetic complications and other diseases associated with protein glycation . In the food industry, it is used to enhance flavors and as a marker for the extent of the Maillard reaction in processed foods .
Wirkmechanismus
The mechanism of action of Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate involves its ability to undergo Amadori rearrangement and form stable intermediates in the Maillard reaction. These intermediates can further react to form AGEs, which are implicated in various pathological conditions. The molecular targets of this compound include proteins, where it can modify amino acid residues and alter their structure and function .
Vergleich Mit ähnlichen Verbindungen
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate is similar to other Amadori compounds such as N-(1-deoxy-D-fructos-1-yl)-glycine and N-(1-deoxy-D-fructos-1-yl)-glutamic acid. These compounds share a common structural motif but differ in the amino acid component. The uniqueness of this compound lies in its specific reactivity and the types of products it forms under different conditions .
List of Similar Compounds:- N-(1-deoxy-D-fructos-1-yl)-glycine
- N-(1-deoxy-D-fructos-1-yl)-glutamic acid
- N-(1-deoxy-D-fructos-1-yl)-valine
- N-(1-deoxy-D-fructos-1-yl)-leucine
- N-(1-deoxy-D-fructos-1-yl)-alanine
Eigenschaften
CAS-Nummer |
68473-94-9 |
|---|---|
Molekularformel |
C10H16NNaO9 |
Molekulargewicht |
317.22 g/mol |
IUPAC-Name |
sodium;4-hydroxy-4-oxo-3-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]butanoate |
InChI |
InChI=1S/C10H17NO9.Na/c12-2-5-7(15)8(16)10(19,20-5)3-11-4(9(17)18)1-6(13)14;/h4-5,7-8,11-12,15-16,19H,1-3H2,(H,13,14)(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
PVLCJBQCSMIXAS-UHFFFAOYSA-M |
Kanonische SMILES |
C(C1C(C(C(O1)(CNC(CC(=O)[O-])C(=O)O)O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


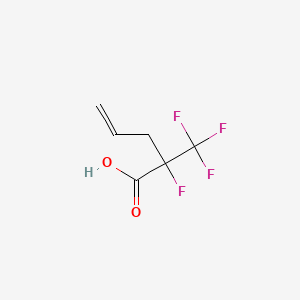
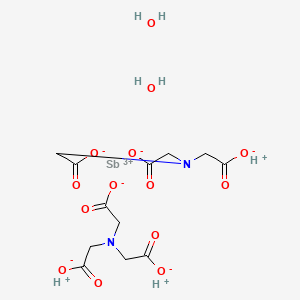
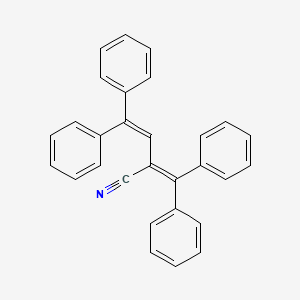
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
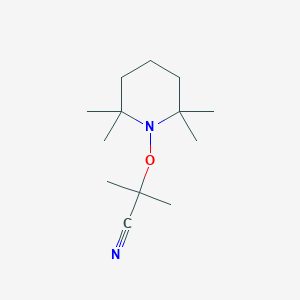
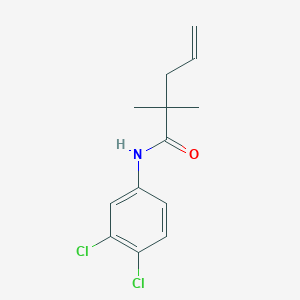
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)

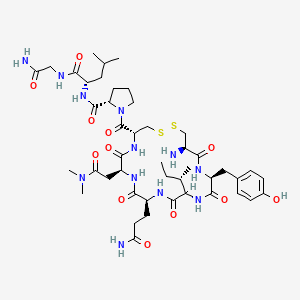
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)

